N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide
Overview
Description
N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H20N2O2S and its molecular weight is 364.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization
- The structural determination of similar sulfonamide compounds has been elucidated through crystallography, revealing details about their crystalline forms and molecular interactions, which are stabilized by hydrogen bonding and van der Waals forces (Nirmala & Gowda, 1981).
Synthesis and Properties
- Novel synthesis methods have been developed for compounds structurally related to N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide, leading to the discovery of their anticancer properties (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
- Research on tautomerism within similar crystal structures has been conducted using density functional theory calculations and 13C solid-state NMR, highlighting the importance of structural analysis in understanding the chemical behavior of sulfonamides (Li, Bond, Johansson, & van de Streek, 2014).
Applications in Materials Science
- Studies have been carried out on the synthesis and characterization of metallophthalocyanines derivatives involving similar sulfonamide compounds, exploring their electrochemical and spectroelectrochemical properties for potential applications in materials science (Kantekin, Sarkı, Koca, Bekircan, Aktaş, Kobak, & Sağlam, 2015).
Molecular Interactions and Complex Formation
- Research into the synthesis and structural characterization of Cu(II) complexes with asymmetric sulfonamide Schiff-base ligands has provided insights into molecular interactions and the formation of supramolecular architectures (Li, Zhai, Hu, & Jiang, 2009).
Mechanism of Action
Mode of Action
The mode of action of Desoxybenzoin tosylhydrazone involves its decomposition. This compound, when treated with alkali under protic and aprotic conditions, yields diphenyl acetylene along with desoxybenzoin . An increase in the leaving aptitude of the adjacent group enhances the formation of diphenyl acetylene .
Biochemical Pathways
Desoxybenzoin tosylhydrazone is involved in the synthesis of substituted alkenes . It undergoes decomposition via a carbene intermediate in photolysis and pyrolysis of metal salts . Reductive decomposition of tosylhydrazones with LiAlH and NaBH leads to alkane or alkene .
Result of Action
The decomposition of Desoxybenzoin tosylhydrazone results in the formation of diphenyl acetylene and desoxybenzoin . By treatment with LiAlH and NaBH, the tosylhydrazones give stilbenes in good yields . Selective formation of cis- or trans-stilbene is observed in some cases .
Action Environment
The action of Desoxybenzoin tosylhydrazone is influenced by the presence of alkali under protic and aprotic conditions . The leaving aptitude of the adjacent group also plays a significant role in the compound’s action .
Properties
IUPAC Name |
N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-17-12-14-20(15-13-17)26(24,25)23-22-21(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2-15,23H,16H2,1H3/b22-21- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMYHVHTZKDKDK-DQRAZIAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(CC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/CC2=CC=CC=C2)\C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60421090 | |
Record name | AC1NYM9O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60421090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19816-85-4 | |
Record name | AC1NYM9O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60421090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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